

inter-laboratory comparison for Fluazinam impurity 1 analysis

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Compound of Interest

Compound Name: Fluazinam impurity 1

Cat. No.: B12423536

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An Inter-laboratory Comparison Guide for the Analysis of Fluazinam Impurity 1

Disclaimer: This guide is based on a hypothetical inter-laboratory comparison study for the analysis of **Fluazinam impurity 1**. The data presented is for illustrative purposes to demonstrate the evaluation process and does not represent the results of an actual study. It is assumed that "**Fluazinam impurity 1**" refers to the relevant and regulated impurity, 5-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)- α,α,α -trifluoro-4,6-dinitro-o-toluidine, often designated as "impurity 5" in regulatory documents.^[1]

Introduction

Fluazinam is a broad-spectrum fungicide used to control various fungal pathogens in agriculture. During its manufacturing process, impurities can be formed. The presence and quantity of these impurities are critical quality attributes that must be monitored to ensure the safety and efficacy of the final product. One of the key relevant impurities is 5-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)- α,α,α -trifluoro-4,6-dinitro-o-toluidine (referred to here as **Fluazinam impurity 1**).^[1]

Inter-laboratory comparisons, or proficiency tests (PT), are essential for evaluating and ensuring the analytical competency of laboratories.^{[2][3]} They provide a framework for laboratories to compare their performance against their peers and a reference value, thereby ensuring the reliability and accuracy of their results.^{[2][4]} This guide presents a hypothetical inter-laboratory study designed to assess the proficiency of various laboratories in quantifying **Fluazinam impurity 1** in a technical grade active ingredient (TGAI) sample.

Hypothetical Inter-laboratory Comparison Results

In this simulated study, ten laboratories were provided with a homogenized sample of Fluazinam TGA1 spiked with a known concentration of Impurity 1. The assigned value for the impurity was 2.50 g/kg. Participants were instructed to analyze the sample in duplicate using the provided experimental protocol. Laboratory performance was evaluated using z-scores, calculated based on the assigned value and a proficiency standard deviation of 0.25 g/kg.

Z-scores are interpreted as follows[5][6]:

- $|z| \leq 2.0$: Satisfactory performance
- $2.0 < |z| < 3.0$: Questionable performance
- $|z| \geq 3.0$: Unsatisfactory performance

Table 1: Hypothetical Results of Inter-laboratory Comparison for **Fluazinam Impurity 1**

Laboratory ID	Reported Mean Concentration (g/kg)	Standard Deviation (g/kg)	Recovery (%)	z-score	Performance Assessment
Lab 01	2.45	0.11	98.0	-0.20	Satisfactory
Lab 02	2.58	0.15	103.2	0.32	Satisfactory
Lab 03	2.99	0.20	119.6	1.96	Satisfactory
Lab 04	2.21	0.13	88.4	-1.16	Satisfactory
Lab 05	3.15	0.25	126.0	2.60	Questionable
Lab 06	2.65	0.09	106.0	0.60	Satisfactory
Lab 07	1.85	0.18	74.0	-2.60	Questionable
Lab 08	2.39	0.10	95.6	-0.44	Satisfactory
Lab 09	3.40	0.31	136.0	3.60	Unsatisfactory
Lab 10	2.51	0.12	100.4	0.04	Satisfactory

Experimental Protocol: Determination of Fluazinam Impurity 1

This protocol is based on the peer-validated method for "impurity 5" as described in FAO specifications for Fluazinam.[\[1\]](#) The method utilizes reversed-phase high-performance liquid chromatography with UV detection.

Reagents and Materials

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Triethylamine (Analytical grade)

- o-phosphoric acid, 85% (Analytical grade)
- **Fluazinam Impurity 1** reference standard (certified purity)

Instrumentation

- High-Performance Liquid Chromatograph (HPLC) system
- UV-DAD detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Analytical balance (accurate to 0.1 mg)
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

Chromatographic Conditions

Parameter	Condition
Mobile Phase	Acetonitrile and water with 0.1% triethylamine, adjusted to pH 2.5 with o-phosphoric acid (Gradient or Isocratic, to be optimized)
Flow Rate	1.0 mL/min
Column Temperature	40 °C
Detection	UV at 240 nm
Injection Volume	10 µL

Preparation of Solutions

- Calibration Standard: Accurately weigh approximately 10 mg of the **Fluazinam Impurity 1** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a stock solution. Prepare a series of working standards by further diluting the stock solution with acetonitrile.

- **Sample Preparation:** Accurately weigh an amount of the TGA1 sample expected to contain about 1 mg of the impurity into a 100 mL volumetric flask. Add approximately 80 mL of acetonitrile and sonicate for 15 minutes to dissolve. Allow to cool to room temperature and dilute to volume with acetonitrile. Filter an aliquot through a 0.45 µm syringe filter before injection.

Calculation

The content of **Fluazinam Impurity 1** in the sample is calculated using the following formula:

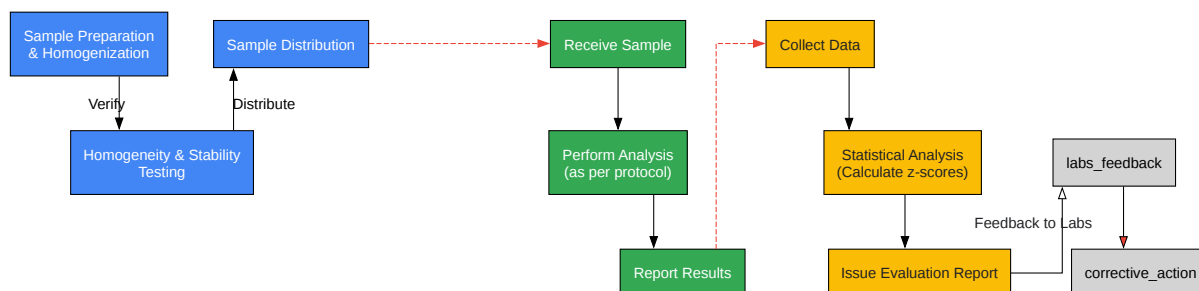
$$\text{Content (g/kg)} = (A_{\text{sample}} / A_{\text{std}}) \times (C_{\text{std}} / C_{\text{sample}}) \times P \times 1000$$

Where:

- A_{sample} = Peak area of the impurity in the sample solution
- A_{std} = Peak area of the impurity in the standard solution
- C_{std} = Concentration of the reference standard (mg/mL)
- C_{sample} = Concentration of the sample (mg/mL)
- P = Purity of the reference standard (e.g., 99.5% = 0.995)

Visualization of Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial organization to the final performance evaluation of the participating laboratories.



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Caption: Workflow of a typical inter-laboratory proficiency testing scheme.

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References

- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. mdpi.com [mdpi.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. TestQual [testqual.com]
- 5. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 6. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapyp.com]

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